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Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of 1-(3,5-
Dimethoxyphenyl)heptan-1-one (CAS No: 39192-51-3). Designed for researchers, chemists,

and drug development professionals, this document moves beyond a simple data repository. It

offers a detailed predictive analysis of the compound's Nuclear Magnetic Resonance (¹H and

¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By grounding these predictions in

fundamental chemical principles and established spectroscopic theory, this guide serves as a

robust framework for the identification, characterization, and quality control of this and

structurally related molecules. Furthermore, it includes detailed, field-proven protocols for data

acquisition, ensuring that researchers can confidently and accurately generate their own high-

quality spectroscopic data.

Introduction and Molecular Overview
1-(3,5-Dimethoxyphenyl)heptan-1-one is an aromatic ketone featuring a heptanoyl group

attached to a 3,5-dimethoxy-substituted benzene ring. This substitution pattern is of significant

interest in medicinal chemistry and materials science, as the meta-dimethoxy arrangement
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influences the molecule's electronic properties, conformation, and potential biological activity.

Accurate structural confirmation is the bedrock of any scientific investigation. Therefore, a

multi-technique spectroscopic approach is not just recommended but essential for

unambiguous characterization.

This guide provides the predicted spectroscopic signatures that serve as a benchmark for

researchers synthesizing or analyzing this compound. The causality behind each predicted

signal is explained, providing a deeper understanding of the structure-spectrum relationship.

Molecular Structure and Physicochemical Properties
The structural and key physicochemical properties of 1-(3,5-Dimethoxyphenyl)heptan-1-one
are summarized below.

Property Value Source(s)

CAS Number 39192-51-3

Molecular Formula C₁₅H₂₂O₃ [1]

Molecular Weight 250.33 g/mol [1][2]

Monoisotopic Mass 250.15689 Da [3]

Melting Point 26-30 °C [2]

Density 1.017 g/mL at 25 °C [2]

Refractive Index n20/D 1.5190 [2]

SMILES
CCCCCCC(=O)C1=CC(OC)=

CC(OC)=C1
[3]

Predicted Spectroscopic Profile
While a comprehensive, peer-reviewed set of spectra for this specific molecule is not readily

available in public databases, we can confidently predict its spectroscopic characteristics

based on its constituent functional groups and established chemical shift/frequency tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1-(3,5-Dimethoxyphenyl)heptan-1-one, we predict the following

signals using a standard deuterated chloroform (CDCl₃) solvent.

A numbered structural diagram for NMR peak assignments.
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Assigned
Protons

Predicted Shift
(ppm)

Multiplicity Integration Rationale

H7 ~ 0.91 Triplet (t) 3H

Terminal methyl

group of the

heptanoyl chain,

split by the

adjacent CH₂

group.

H4, H5, H6 ~ 1.30-1.45 Multiplet (m) 6H

Methylene

protons in the

middle of the

alkyl chain, with

overlapping

signals.

H3 ~ 1.72 Quintet (quin) 2H

Methylene group

adjacent to both

the main chain

and the α-

carbonyl CH₂.

H2 ~ 2.92 Triplet (t) 2H

α-Methylene

protons,

deshielded by

the adjacent

carbonyl group.

OCH₃ (C_me1,

C_me2)
~ 3.84 Singlet (s) 6H

Two equivalent

methoxy groups

on the aromatic

ring.

H_ar4 ~ 6.70
Triplet (t, J≈2.2

Hz)
1H

Aromatic proton

at C4, split by

two meta protons

(H2, H6),

appearing as a

small triplet.
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H_ar2, H_ar6 ~ 7.15
Doublet (d, J≈2.2

Hz)
2H

Two equivalent

aromatic protons

at C2 and C6,

split by one meta

proton (H4).
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Assigned Carbons Predicted Shift (ppm) Rationale

C7 ~ 14.1
Terminal methyl carbon of the

alkyl chain.

C5, C6 ~ 22.6, 29.1 Mid-chain methylene carbons.

C4 ~ 24.2
Methylene carbon gamma to

the carbonyl.

C3 ~ 31.7
Methylene carbon beta to the

carbonyl.

C2 ~ 38.5
Methylene carbon alpha to the

carbonyl, deshielded.

OCH₃ ~ 55.6 Methoxy group carbons.

C_ar4 ~ 105.4

Aromatic C-H carbon situated

between two oxygen-bearing

carbons.

C_ar2, C_ar6 ~ 107.2

Equivalent aromatic C-H

carbons adjacent to the

carbonyl-substituted carbon.

C_ar1 ~ 138.8

Quaternary aromatic carbon

attached to the carbonyl group

(ipso-carbon).

C_ar3, C_ar5 ~ 160.8

Equivalent quaternary

aromatic carbons attached to

the methoxy groups.

C1 (C=O) ~ 199.5
Ketone carbonyl carbon, highly

deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups. The analysis is based on the

principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing

infrared radiation.
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Frequency (cm⁻¹) Vibration Type Intensity Rationale

3050-2850 C(sp³)-H Stretch Strong

Multiple bands from

the heptanoyl chain's

CH₂ and CH₃ groups.

[4]

~2955, ~2870 C(sp²)-H Stretch Medium-Weak
Aromatic C-H

stretching vibrations.

~1685 C=O Stretch Very Strong

Key diagnostic peak.

The carbonyl of the

aryl ketone is

conjugated with the

benzene ring,

lowering its frequency

from a typical aliphatic

ketone (~1715 cm⁻¹).

[4]

~1600, ~1470 C=C Stretch Medium-Strong
Aromatic ring skeletal

vibrations.

~1205 C-O Stretch Strong

Asymmetric stretching

of the aryl-ether bond

(Ar-O-CH₃).

~1065 C-O Stretch Strong
Symmetric stretching

of the aryl-ether bond.

~840 C-H Bend Strong

Out-of-plane bending

for the 1,3,5-

trisubstituted aromatic

ring pattern.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information

through fragmentation analysis. For this compound, Electrospray Ionization (ESI) would be a
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soft ionization technique yielding the parent ion, while Electron Ionization (EI) would induce

more fragmentation.

m/z (Predicted) Ion Species Rationale

251.1642 [M+H]⁺

Protonated molecule, expected

as the base peak in positive

ESI mode.[3]

273.1461 [M+Na]⁺
Sodium adduct, commonly

observed in ESI.[3]

268.1907 [M+NH₄]⁺

Ammonium adduct, possible if

ammonium salts are present in

the mobile phase.[3]

In a higher-energy EI experiment, the molecular ion ([M]⁺˙ at m/z 250) would be observed,

followed by characteristic fragments:

Alpha-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the

carbonyl group.

Loss of the pentyl radical (•C₅H₁₁) leading to the m/z 179 fragment (3,5-dimethoxybenzoyl

cation). This is expected to be a major fragment.

Loss of the 3,5-dimethoxyphenyl radical leading to the m/z 113 fragment (heptanoyl

cation).

McLafferty Rearrangement: A hydrogen atom from the gamma-carbon (C4) can be

transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to a

neutral alkene (pent-1-ene) and a radical cation at m/z 180.

Standard Operating Procedures for Spectroscopic
Analysis
Workflow for Structural Confirmation
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This workflow ensures a logical progression from sample preparation to final structural

elucidation.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Weigh ~5-10 mg of
1-(3,5-Dimethoxyphenyl)heptan-1-one

NMR Acquisition
(~5 mg in 0.6 mL CDCl3)

¹H, ¹³C, COSY, HSQC

LC-MS Acquisition
(~1 mg/mL in ACN)

ESI-QToF in positive mode

FTIR Acquisition
(Solid film on ATR crystal)

Assign ¹H and ¹³C signals.
Confirm connectivity with 2D NMR.

Confirm Molecular Formula
from high-resolution m/z

Identify Key Functional Groups
(C=O, C-O, Ar)

Integrate All Data &
Confirm Structure

Click to download full resolution via product page

Workflow for spectroscopic structural confirmation.

Protocol: NMR Data Acquisition
This protocol is designed for a standard 400 MHz Bruker spectrometer or equivalent.[5]

Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it

in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard.

Instrument Setup: Tune and shim the spectrometer according to standard procedure to

ensure high resolution and correct peak shapes.
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¹H NMR Acquisition:

Pulse Program: zg30

Spectral Width: ~16 ppm

Acquisition Time: ~2.5 seconds

Relaxation Delay (D1): 2 seconds

Number of Scans: 16

¹³C NMR Acquisition:

Pulse Program: zgpg30 (proton-decoupled)

Spectral Width: ~240 ppm

Acquisition Time: ~1.1 seconds

Relaxation Delay (D1): 3 seconds

Number of Scans: 1024

Data Processing: Apply an exponential multiplying factor (line broadening) of 0.3 Hz for ¹H

and 1.0 Hz for ¹³C spectra. Fourier transform, phase correct, and baseline correct the

spectra. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C

spectrum to the CDCl₃ signal at 77.16 ppm.

Protocol: LC-MS Data Acquisition
This protocol is suitable for a system like a Waters Acquity UPLC coupled to a QToF mass

spectrometer.[6]

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile

(ACN). Dilute to a final concentration of ~10 µL/mL using the initial mobile phase

composition.

Chromatographic Conditions:
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Column: C18, 2.1 x 50 mm, 1.7 µm

Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to

initial conditions.

Flow Rate: 0.4 mL/min

Injection Volume: 2 µL

Mass Spectrometer Conditions (Positive ESI Mode):

Capillary Voltage: 3.0 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 500 °C

Desolvation Gas Flow (N₂): 1000 L/hr

Acquisition Range: m/z 50-1000

Data Processing: Process the data using manufacturer software. Extract the mass spectrum

for the chromatographic peak and use the accurate mass to calculate the elemental

composition, comparing it against the theoretical value for C₁₅H₂₂O₃.

Protocol: FTIR Data Acquisition
This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for solids or

oils.

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric

H₂O and CO₂ signals.
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Sample Application: Place a small amount of the compound (a single drop if liquid at room

temp, or a few crystals if solid) directly onto the ATR crystal.

Data Collection:

Spectral Range: 4000-600 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing: The software will automatically ratio the sample scan against the

background scan to produce the final absorbance or transmittance spectrum. Label the

significant peaks corresponding to the functional groups.

Conclusion
The structural integrity of 1-(3,5-Dimethoxyphenyl)heptan-1-one can be unequivocally

confirmed through a synergistic application of NMR, IR, and MS techniques. This guide

provides the predicted data, rooted in chemical theory, to serve as a reliable reference for

researchers. The key identifying features are the distinct 1,3,5-trisubstituted aromatic pattern in

the NMR spectra, the strong conjugated ketone stretch at ~1685 cm⁻¹ in the IR spectrum, and

the accurate mass confirmation of the molecular formula C₁₅H₂₂O₃ by high-resolution mass

spectrometry. By following the detailed protocols herein, scientists can ensure the generation of

high-fidelity data, underpinning the reliability and reproducibility of their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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